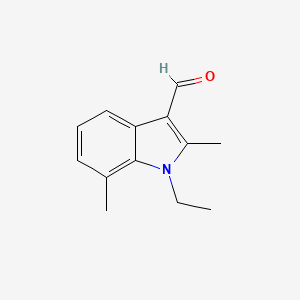

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

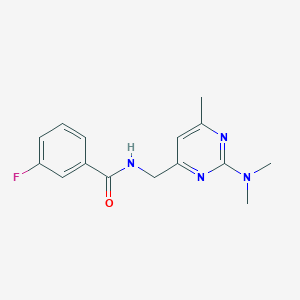

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 . It is used for research purposes .

Chemical Reactions Analysis

Indole derivatives, such as this compound, are known to participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Synthesis of Derivatives : Indole-3-carbaldehyde, a related compound, has been used to synthesize various derivatives. For example, it reacts with epichlorohydrin to produce 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, leading to different condensation products under varied conditions (Suzdalev & Den’kina, 2011).

Antimicrobial Activity : Some derivatives of indole-3-carbaldehyde have demonstrated antimicrobial properties. For instance, indole semicarbazones synthesized from this compound showed moderate activity against various bacteria and fungi (Vijaya Laxmi & Rajitha, 2010).

Anticancer Potential : New heterocyclic compounds derived from indole-3-carbaldehyde have shown significant antiproliferative activity towards human breast cancer cell lines, indicating potential for cancer treatment research (Fawzy et al., 2018).

Natural Sources and Isolation : Indole-3-carbaldehyde has been isolated as a natural compound from various sources, such as a marine sponge, demonstrating its presence and potential applications in natural product chemistry (Abdjul et al., 2015).

Enzyme Inhibition : This compound has been isolated as a tyrosinase inhibitor from fungus, suggesting its use in studies related to enzyme inhibition and possibly in the development of treatments for conditions like hyperpigmentation (Shimizu et al., 2003).

Mechanism Studies in Organic Chemistry : The oxidation mechanisms of similar indole derivatives have been studied, providing insights into the chemical behavior of these compounds, which can be crucial for designing synthetic pathways (Balón et al., 1993).

Green Chemistry Applications : Indole-3-carbaldehyde has been used in green chemistry applications, demonstrating environmentally friendly synthesis methods for indole derivatives (Madan, 2020).

Pharmaceutical Applications : Derivatives of indole-3-carbaldehyde have shown promise in pharmaceutical research, including potential anticonvulsant activities (Gautam et al., 2021).

Catalytic Applications in Organic Synthesis : Indole derivatives synthesized from indole-3-carbaldehyde have been applied as catalysts in various organic reactions, showcasing the versatility of these compounds in synthetic chemistry (Singh et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to various targets . .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

1-ethyl-2,7-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJUOPIIRDJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC(=C21)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)

![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)

![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)

![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)